BenchChemオンラインストアへようこそ!

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans

Lipophilicity Conformational analysis Drug design

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS 2137914-58-8) is a synthetic, racemic 1,2-disubstituted cyclobutane derivative bearing a tert-butyl ester at C1 and a hydroxymethyl group at C2 in a trans configuration. With a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol, this compound serves as a conformationally constrained scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C10H18O3
Molecular Weight 186.251
CAS No. 2137914-58-8
Cat. No. B2774272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans
CAS2137914-58-8
Molecular FormulaC10H18O3
Molecular Weight186.251
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC1CO
InChIInChI=1S/C10H18O3/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyBNZGNYMPECNOBL-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS 2137914-58-8) – A Defined Stereochemical Cyclobutane Building Block for Medicinal Chemistry Sourcing


rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS 2137914-58-8) is a synthetic, racemic 1,2-disubstituted cyclobutane derivative bearing a tert-butyl ester at C1 and a hydroxymethyl group at C2 in a trans configuration. With a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol, this compound serves as a conformationally constrained scaffold for medicinal chemistry and organic synthesis [1]. Its computed XLogP3-AA value of 1.1, along with one hydrogen bond donor and three acceptor sites, positions it as a moderately lipophilic building block suitable for fragment-based drug discovery and lead optimization campaigns [1].

Why Generic Substitution of rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS 2137914-58-8) Fails in Structure-Based Discovery


Cyclobutane building blocks with identical atomic composition but differing regio- or stereochemistry cannot be freely interchanged because the spatial orientation of the ester and hydroxymethyl substituents directly governs molecular conformation, lipophilicity, and target engagement. Recent experimental evidence demonstrates that cis-1,2-disubstituted cyclobutanes exhibit significantly lower lipophilicity than their trans counterparts, a difference that alters membrane permeability, metabolic stability, and off-target profiles in biological systems [1]. Substituting the 1,2-trans ester-hydroxymethyl arrangement with a 1,3-disubstituted regioisomer or the corresponding free carboxylic acid would fundamentally change the vector geometry presented to a biological target, potentially abolishing desired binding interactions or introducing unwanted pharmacokinetic liabilities.

Quantitative Differentiation Evidence for rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS 2137914-58-8) Against Structural Analogs


Trans vs Cis Lipophilicity: Measured LogD Difference in 1,2-Disubstituted Cyclobutane Scaffolds

A 2025 systematic study of 1,2-disubstituted cyclobutane building blocks established that cis-configured isomers exhibit significantly lowered lipophilicity relative to their trans-isomeric counterparts. The trans configuration, as present in the target compound, retains higher LogD values, which directly correlates with improved passive membrane permeability—a critical parameter for oral bioavailability in drug candidates [1]. While the study focused on (fluoro)alkyl-substituted derivatives, X-ray crystallographic and computational analyses confirmed that the lipophilicity divergence arises from the inherent conformational preferences of the cyclobutane ring and is generalizable across 1,2-disubstituted series [1].

Lipophilicity Conformational analysis Drug design

Computed LogP Benchmarking: Target Compound vs Regioisomeric and Functional Group Analogs

The target compound (CAS 2137914-58-8) has a computed XLogP3-AA of 1.1, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3, as recorded in PubChem [1]. This places it in a moderately lipophilic space distinct from the more polar 1,3-disubstituted regioisomer tert-butyl 3-(hydroxymethyl)cyclobutanecarboxylate (CAS 2169505-33-1), and significantly less polar than the free acid analog 2-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 1015856-00-4), which carries an additional hydrogen bond donor and would exhibit lower membrane permeability [1]. The trans-1,2 arrangement uniquely combines a protected carboxyl handle with a free hydroxyl in a defined spatial orientation, enabling selective derivatization strategies not achievable with regioisomeric or deprotected analogs.

Physicochemical properties In silico ADME Building block selection

Vendor-Specified Purity: Batch-to-Batch Consistency for Reproducible Synthesis

Commercially, the compound is offered at minimum purities of 95% (Biosynth, via CymitQuimica) and 98% (Leyan) as verified by the respective vendors . This contrasts with the structurally related but differentially configured tert-butyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 2166783-11-3, unspecified stereochemistry), which lacks documented purity specifications in publicly accessible datasheets. For synthetic chemists relying on stoichiometric precision in multi-step sequences, the availability of batch-certified purity data reduces the risk of failed reactions due to unknown impurity profiles.

Chemical purity Quality control Procurement specification

Conformational Rigidity: Trans-1,2-Cyclobutane as a Defined Scaffold vs Flexible Chain Analogs

1,3-Disubstituted cyclobutanes have been established as conformationally restricted replacements for two or three methylene units in linear chain scaffolds, as exemplified by clinical candidates Linsitinib and NVP-ADW742 [1]. The 1,2-trans-disubstituted pattern of the target compound offers a distinct dihedral angle between substituents compared to 1,3-disubstituted or acyclic analogs. This fixed spatial relationship reduces the entropic penalty upon target binding and can improve binding affinity in fragment-based screens relative to flexible linear precursors. While direct comparative binding data for this specific compound are not yet published, the class-level principle of cyclobutane conformational restriction is well-supported by the medicinal chemistry literature [1].

Conformational restriction Scaffold design Entropy penalty

Optimal Application Scenarios for rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans (CAS 2137914-58-8) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Balanced Lipophilicity for Membrane Permeability

In fragment-based drug discovery (FBDD) campaigns, fragments must possess sufficient passive permeability to reach intracellular targets. The target compound's computed LogP of 1.1 and its trans configuration—associated with higher lipophilicity than cis isomers [1]—make it a suitable fragment for targeting enzymes or receptors with intracellular binding sites. Its single hydrogen bond donor limits excessive polarity while the tert-butyl ester provides a latent carboxyl handle for late-stage diversification after fragment elaboration.

Scaffold-Hopping Programs Replacing Linear γ-Hydroxy Acid Motifs

The trans-1,2-disubstituted cyclobutane core mimics the conformational restriction of a γ-hydroxy acid chain while introducing stereochemical definition. In structure-activity relationship (SAR) studies where linear linker regions contribute to metabolic instability, replacing the flexible chain with the target scaffold can reduce the entropic penalty of binding and potentially improve target affinity [1]. The racemic nature of the compound allows initial SAR exploration before chiral resolution or asymmetric synthesis of the eutomer.

Parallel Library Synthesis Requiring Orthogonal Functional Group Reactivity

The compound presents two chemically orthogonal handles: a free primary hydroxyl and a tert-butyl ester. The hydroxyl can be selectively acylated, alkylated, or oxidized while the tert-butyl ester remains intact under basic or nucleophilic conditions. Conversely, the tert-butyl ester can be cleaved under acidic conditions (TFA or HCl) to reveal a carboxylic acid for amide coupling, without affecting the hydroxyl group. This orthogonality supports diversity-oriented synthesis and parallel medicinal chemistry workflows where stepwise derivatization is essential [1].

Quality-Critical Academic or Industrial Synthesis Requiring Verified Purity Specifications

For multi-step synthetic sequences where stoichiometric precision is critical—such as in the preparation of milligram-to-gram quantities of lead compounds for in vivo pharmacokinetic studies—the availability of the target compound at documented purities of 95% (Biosynth) or 98% (Leyan) minimizes the risk of reaction failure due to uncharacterized impurities. This contrasts with stereochemically ambiguous alternatives that lack publicly verifiable purity data.

Quote Request

Request a Quote for rac-tert-butyl (1R,2R)-2-(hydroxymethyl)cyclobutane-1-carboxylate, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.